5,5'-(1,3-phenylene)bis[1-(2-methylphenyl)-1H-tetrazole]
Overview
Description
5,5'-(1,3-phenylene)bis[1-(2-methylphenyl)-1H-tetrazole], commonly known as MPPT, is a tetrazole-based compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPPT is a heterocyclic compound that consists of two 1H-tetrazole rings linked by a phenylene group. This compound has been extensively studied for its unique properties and potential applications in various fields such as material science, electronics, and biomedical research.
Mechanism of Action
The mechanism of action of MPPT is not fully understood. However, it is believed that MPPT exerts its biological activities through the modulation of various cellular signaling pathways. For example, MPPT has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis through the activation of the p53 signaling pathway. MPPT has also been shown to exhibit antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
MPPT has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that MPPT exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. MPPT has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In vivo studies have shown that MPPT exhibits neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of MPPT is its ease of synthesis and availability. MPPT can be synthesized using simple and inexpensive reagents and equipment. MPPT is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one of the limitations of MPPT is its poor solubility in water, which can limit its application in certain biological assays. MPPT can also exhibit cytotoxicity at high concentrations, which can limit its use in certain cell-based assays.
Future Directions
There are several future directions for the research on MPPT. One potential direction is the development of novel organic materials based on MPPT for various applications such as optoelectronics, energy storage, and sensing. Another potential direction is the investigation of the potential applications of MPPT as an anticancer agent, antimicrobial agent, and antioxidant in vivo. Further studies are also needed to elucidate the mechanism of action of MPPT and its potential interactions with other cellular signaling pathways.
Scientific Research Applications
MPPT has been extensively studied for its potential applications in various fields of scientific research. In the field of material science, MPPT has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In the field of electronics, MPPT has been used as a dopant for the fabrication of organic field-effect transistors (OFETs) with improved performance. In the field of biomedical research, MPPT has been investigated for its potential applications as an anticancer agent, antimicrobial agent, and antioxidant.
properties
IUPAC Name |
1-(2-methylphenyl)-5-[3-[1-(2-methylphenyl)tetrazol-5-yl]phenyl]tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N8/c1-15-8-3-5-12-19(15)29-21(23-25-27-29)17-10-7-11-18(14-17)22-24-26-28-30(22)20-13-6-4-9-16(20)2/h3-14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATMOZJXRJGSJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)C3=CC(=CC=C3)C4=NN=NN4C5=CC=CC=C5C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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